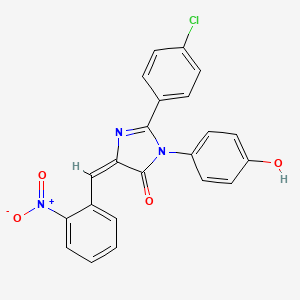![molecular formula C13H18ClNOS B4881809 2-[(4-chlorobenzyl)thio]-N-isobutylacetamide](/img/structure/B4881809.png)
2-[(4-chlorobenzyl)thio]-N-isobutylacetamide
Descripción general
Descripción
2-[(4-chlorobenzyl)thio]-N-isobutylacetamide, commonly known as CBIT, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of thioacetamide derivatives, which are known for their diverse pharmacological properties. CBIT has been studied extensively for its role in inhibiting the growth of cancer cells and its potential as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of CBIT is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. CBIT has also been shown to inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
CBIT has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, CBIT has been shown to have antioxidant activity, which may contribute to its therapeutic effects. CBIT has also been shown to have a mild sedative effect, which may make it a potential treatment for anxiety and other related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CBIT is its potent anti-cancer activity against a range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and potential treatments. However, one limitation of CBIT is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on CBIT. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another potential direction is the study of CBIT's effects on other diseases, such as neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of CBIT and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
CBIT has been extensively studied for its potential therapeutic applications. In vitro studies have shown that CBIT has potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. CBIT has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNOS/c1-10(2)7-15-13(16)9-17-8-11-3-5-12(14)6-4-11/h3-6,10H,7-9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBDORSJFDBTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CSCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorobenzyl)sulfanyl]-N-(2-methylpropyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881732.png)

![tert-butyl [1-(4-methylbenzyl)-4-piperidinyl]carbamate](/img/structure/B4881740.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881751.png)
![4-chloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4881757.png)
![(3aS*,6aR*)-5-(4,6-dimethyl-2-pyrimidinyl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4881765.png)
![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B4881781.png)

![2,2-dimethyl-5-(pentafluorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4881791.png)
![(1-benzyl-4-piperidinyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B4881792.png)
![4-[5-(2,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B4881800.png)

![N~2~-(4-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4881820.png)